4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is an intricate organic compound featuring a combination of an isoindoline backbone, an azetidinyl group, and a benzonitrile moiety. This unique structure makes it a subject of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile generally involves multiple steps. The starting materials typically include phthalic anhydride, which reacts to form the isoindoline skeleton, and further functionalization is achieved by introducing the azetidinyl and benzonitrile groups under controlled conditions. Key reagents might include various catalysts and solvents to facilitate the reactions, typically under specific temperature and pressure conditions to optimize yields.
Industrial Production Methods: Industrial production of this compound might scale the lab synthesis methods with considerations for cost efficiency, yield optimization, and environmental safety. High-pressure reactors, continuous flow systems, and advanced purification methods such as chromatography and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: This compound can be reduced under hydrogenation conditions, leading to the formation of reduced isoindoline or azetidinyl groups.
Substitution: Nucleophilic substitution reactions might occur at the benzonitrile moiety, allowing for functional group modifications.
Common Reagents and Conditions: These reactions often require specific reagents like hydrogen gas for reduction, peroxides or oxo reagents for oxidation, and nucleophiles for substitution reactions. Typical conditions include controlled temperatures, pressures, and the presence of catalysts or solvents to drive the reactions efficiently.
Major Products: The resulting products from these reactions can vary widely, including oxidized, reduced, or substituted derivatives, which could have their own unique applications.
Scientific Research Applications
In Chemistry: The compound's unique structure allows for extensive studies in synthetic methodologies and reaction mechanisms, enriching the field of organic chemistry with new insights.
In Biology: It may serve as a lead compound in drug discovery due to its potential biological activity. Its ability to interact with various biomolecules can be explored for therapeutic uses.
In Medicine: Due to its complex structure, it might show activity against certain disease targets, making it a candidate for pharmaceutical development.
In Industry:
Mechanism of Action
The compound's mechanism of action largely depends on its target application. For instance, in medicinal chemistry, its bioactivity may involve binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies, often involving computational modeling and experimental validation, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other derivatives of isoindoline, azetidinyl, and benzonitrile structures the uniqueness of 4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile lies in its specific substitution pattern, which could confer distinct chemical and biological properties
Conclusion
This compound is a remarkable compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure offers a wealth of possibilities for scientific research and practical applications, highlighting the endless creativity within the world of organic chemistry.
Properties
IUPAC Name |
4-[3-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-11-15-7-5-14(6-8-15)9-10-19(25)23-12-16(13-23)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-2,5-8,16-18H,3-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUJOXCAKVBGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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